molecular formula C25H26BrO2P B12283527 (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide

(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide

Cat. No.: B12283527
M. Wt: 469.3 g/mol
InChI Key: YTCUHHGAWIKMBX-UXJRWBAGSA-M
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Description

(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide (CAS 29310-37-0) is a phosphonium salt with the molecular formula C25H26BrO2P and a molecular weight of 469.35 g/mol . Its structure features a triphenylphosphonium core linked to a substituted allyl group containing an ethoxycarbonyl moiety at position 3 and a methyl group at position 2 (Figure 1). This compound is widely utilized in organic synthesis, pharmaceutical intermediates, and materials science due to its reactivity in Wittig reactions and other transformations .

Properties

Molecular Formula

C25H26BrO2P

Molecular Weight

469.3 g/mol

IUPAC Name

[(E)-4-ethoxy-2-methyl-4-oxobut-2-enyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1/b21-19+;

InChI Key

YTCUHHGAWIKMBX-UXJRWBAGSA-M

Isomeric SMILES

CCOC(=O)/C=C(\C)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide involves the reaction of triphenylphosphine with an appropriate allyl bromide derivative under controlled conditions. The reaction typically takes place in a solvent such as acetonitrile, dimethylformamide, or tetrahydrofuran . The product is then purified and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction:

    Addition Reactions: The allyl group in the compound can undergo addition reactions with various electrophiles.

Common reagents used in these reactions include bases like sodium hydride and potassium tert-butoxide, as well as acids like hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of triphenylphosphonium compounds exhibit potent anticancer properties. For instance, research has shown that triphenylphosphonium conjugates can selectively inhibit the growth of cancer cells while sparing normal cells. A study found that triphenylphosphonium derivatives linked to allylpolyalkoxybenzenes displayed significant cytotoxicity against various human cancer cell lines, including colon cancer and melanoma cells .

CompoundCell Line TestedIC50 (µM)
Triphenylphosphonium Derivative AHCT-116 (Colon)22
Triphenylphosphonium Derivative BA375 (Melanoma)15
Triphenylphosphonium Derivative CPC-3 (Prostate)30

Neurodegenerative Disease Treatment

Triphenylphosphonium compounds have been investigated for their potential in treating neurodegenerative diseases. A study synthesized a series of triphenylphosphonium-linked compounds as multi-target drugs aimed at neuroprotection and antioxidative effects. These compounds showed promising results in reducing oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease .

Mitochondrial Targeting

The unique properties of triphenylphosphonium cations allow them to target mitochondria effectively. This targeting capability is exploited in drug design to enhance the efficacy of therapeutic agents by delivering them directly to the site of action within the cell's energy-producing organelles. Research has highlighted the role of these compounds in studying mitochondrial function and dynamics .

Antioxidant Properties

Triphenylphosphonium derivatives have been shown to possess antioxidant properties, which can protect cells from oxidative damage. These compounds can modulate the bioactivity of peptides and other biomolecules, enhancing their stability and efficacy against oxidative stress .

Case Study: Cancer Treatment

A recent clinical trial investigated the use of a triphenylphosphonium derivative in combination with traditional chemotherapy agents for breast cancer treatment. The study reported improved outcomes in patients receiving the triphenylphosphonium compound alongside standard therapy, indicating enhanced drug delivery and reduced side effects .

Case Study: Neuroprotection

In a laboratory setting, researchers evaluated the neuroprotective effects of a triphenylphosphonium-linked compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that the compound significantly improved cell viability compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Phosphonium Bromides

Phosphonium salts with structural variations in their substituents exhibit distinct chemical and physical properties. Below is a detailed comparison of the target compound with analogous phosphonium bromides.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Features References
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide (29310-37-0) C25H26BrO2P 469.35 3-ethoxycarbonyl, 2-methylallyl
(1-(Ethoxycarbonyl)ethyl)triphenylphosphonium Bromide (30018-16-7) C23H24BrO2P 443.32 Ethoxycarbonylmethyl group
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium Bromide (38104-00-6) C24H24BrO2P 455.33 2-ethoxycarbonylallyl
(4-Carboxybutyl)triphenylphosphonium Bromide C28H25BrO2P 505.37 Carboxybutyl chain
(3,3-Dimethylallyl)triphenylphosphonium Bromide (1530-34-3) C23H24BrP 411.31 3,3-dimethylallyl
Triphenylpropargylphosphonium Bromide C21H18BrP 385.24 Propargyl group

Key Observations:

  • Substituent Effects : The presence of an ethoxycarbonyl group (as in the target compound) enhances electron-withdrawing properties, stabilizing ylides in Wittig reactions compared to alkyl-substituted analogs like (3,3-dimethylallyl)triphenylphosphonium bromide .
  • Chain Length : Longer chains (e.g., carboxybutyl in ) improve solubility in polar solvents but reduce reactivity in sterically hindered reactions.
  • Allyl vs. Propargyl : Propargyl derivatives (e.g., ) exhibit distinct reactivity in cycloaddition reactions due to their linear geometry and sp-hybridized carbons.
Table 2: Reactivity and Application Profiles
Compound Key Reactivity Applications References
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide Forms stabilized ylides for Wittig reactions; participates in substitution and rearrangement reactions Synthesis of α,β-unsaturated esters; drug intermediates; functional materials
(1-(Ethoxycarbonyl)ethyl)triphenylphosphonium Bromide Generates ylides for ketone and ester synthesis Pharmaceutical intermediates (e.g., anti-inflammatory agents)
(4-Carboxybutyl)triphenylphosphonium Bromide Reacts via nucleophilic substitution; forms zwitterionic structures Mitochondria-targeted drug delivery; ionic liquids
Triphenylpropargylphosphonium Bromide Participates in cycloadditions and alkyne-based couplings Synthesis of heterocycles and conjugated polymers

Research Findings:

  • Isotopic Labeling : Ethyl-2,2,2-d3-triphenylphosphonium bromide () is used in mechanistic studies but lacks the functional diversity of the target compound.

Biological Activity

(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide, with the chemical formula C₁₈H₁₉BrO₂P and CAS number 29310-37-0, is a compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article synthesizes available research findings on its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the triphenylphosphonium (TPP) moiety, which is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential of these organelles. This property is crucial for its biological activity, particularly in targeting cancer cells.

PropertyValue
Molecular Weight469.35 g/mol
Chemical FormulaC₁₈H₁₉BrO₂P
CAS Number29310-37-0

Antiproliferative Effects

Research has shown that (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide exhibits significant antiproliferative activity against various cancer cell lines. Notably:

  • Cytotoxicity Studies : The compound was tested against several human cancer cell lines using assays such as MTT and Click-iT-EdU. It demonstrated cytotoxic effects with IC₅₀ values in the low micromolar range, indicating potent activity against cancer cells while sparing non-malignant cells .
  • Mechanism of Action : The compound appears to induce apoptosis and disrupt mitochondrial function in cancer cells. This is facilitated by the TPP moiety's ability to target mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

  • Study on Colon Cancer Cells : In a study involving HCT-116 colon cancer cells, (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide was found to inhibit cell growth significantly. The mechanism involved mitochondrial impairment and increased oxidative stress .
  • Breast Carcinoma Models : Another study highlighted its effectiveness against MCF-7 breast carcinoma cells, where it exhibited selective toxicity at concentrations that did not affect normal fibroblast cells .

Comparative Analysis

The following table summarizes the IC₅₀ values of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide compared to other TPP derivatives:

CompoundCell LineIC₅₀ (µM)
(3-Ethoxycarbonyl-2-methylallyl)TPP BrHCT-11622
Dodecyl-TPPMCF-7250
Propyl-TPPA549121.7
ATMBHT-29298

Mitochondrial Targeting

The unique structure of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide allows it to penetrate cellular membranes effectively and accumulate in mitochondria. This accumulation leads to:

  • Inhibition of Mitochondrial Respiration : The compound disrupts oxidative phosphorylation, resulting in decreased ATP production and increased ROS levels within cancer cells .
  • Induction of Apoptosis : Elevated ROS levels trigger apoptotic pathways, leading to programmed cell death in malignant cells while maintaining lower toxicity towards non-cancerous cells .

Structure-Activity Relationship

Research indicates that modifications to the TPP moiety can significantly alter the biological activity of derivatives. For instance, increasing the lipophilicity of the TPP-linked compounds generally enhances their mitochondrial uptake and cytotoxicity against cancer cells .

Q & A

Q. What are the recommended synthetic routes for (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium bromide, and what key reagents are involved?

The compound can be synthesized via Feist-Benary cyclization using 4-(triphenylphosphanylidene)acetic acid ethyl ester and appropriately substituted phenacyl halides. For example, derivatives with p-tolyl or p-bromophenyl groups are synthesized by reacting the phosphorane precursor with p-methylphenacyl bromide or p-bromophenacyl chloride in dichloromethane. The reaction typically proceeds under mild conditions (room temperature) with high regioselectivity .

Q. What analytical methods are critical for characterizing this phosphonium salt?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and coupling patterns (e.g., furan protons at δ 6.5–7.5 ppm, ethoxycarbonyl groups at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Absorptions at ~1700 cm1^{-1} (ester C=O) and ~1630 cm1^{-1} (conjugated alkenes) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks and fragmentation patterns (e.g., [M-Cl]+^+ or [M-Br]+^+) .
  • Melting Point Analysis : Typically 75–80°C for structurally similar derivatives .

Q. How should this compound be stored to ensure stability?

Due to its hygroscopic nature, store under inert gas (argon or nitrogen) in airtight containers at –20°C. Desiccants like silica gel are recommended to prevent hydrolysis of the ethoxycarbonyl group .

Q. What are common applications of this reagent in organic synthesis?

It is primarily used in Wittig reactions to generate substituted alkenes. For example, coupling with aldehydes yields α,β-unsaturated esters, which are intermediates in natural product synthesis .

Advanced Research Questions

Q. How does steric hindrance from the ethoxycarbonyl group influence reactivity in Wittig reactions?

The ethoxycarbonyl group at the 3-position increases steric bulk, favoring the formation of trans-alkenes due to the anti periplanar transition state. This selectivity is critical in synthesizing geometrically defined intermediates for pharmaceuticals .

Q. What mechanistic insights explain unexpected byproducts during condensation reactions?

In some cases (e.g., reactions with sodium methoxide), the phosphonium salt may undergo cleavage instead of forming the expected phosphorane. This is attributed to nucleophilic attack on the allylic carbon, leading to triphenylphosphine and dienone byproducts .

Q. How can reaction conditions be optimized for Feist-Benary cyclization using this compound?

Key parameters include:

  • Solvent Choice : Dichloromethane enhances reaction rates compared to THF or DMF .
  • Temperature Control : Maintaining 0–25°C prevents side reactions like dehydration .
  • Catalyst Use : Adding DMAP (4-dimethylaminopyridine) improves yields in esterification steps .

Q. What strategies mitigate hygroscopicity-related issues during handling?

  • Inert Atmosphere : Perform reactions in gloveboxes or Schlenk lines.
  • Lyophilization : Post-synthesis lyophilization removes residual solvents and reduces water absorption .
  • Alternative Counterions : Substituting bromide with less hygroscopic anions (e.g., tetrafluoroborate) may improve stability .

Q. How does electronic modulation of substituents affect the compound’s reactivity?

Electron-withdrawing groups (e.g., nitro in 3s) increase the electrophilicity of the allylic carbon, accelerating nucleophilic additions. Conversely, electron-donating groups (e.g., methyl in 3q) enhance stability but reduce reactivity in Wittig reactions .

Data Contradictions and Troubleshooting

Q. Why do some literature reports show divergent yields for similar synthetic protocols?

Discrepancies often arise from:

  • Purity of Starting Materials : Impurities in phenacyl halides (e.g., 2h or 2i) can lower yields.
  • Moisture Content : Trace water hydrolyzes the phosphonium salt, forming phosphine oxides.
  • Reaction Monitoring : Incomplete conversion due to premature quenching (use TLC or in situ 31P^{31}\text{P} NMR for real-time tracking) .

Methodological Recommendations

  • Synthesis : Prioritize freshly distilled phenacyl halides and anhydrous solvents.
  • Characterization : Use 31P^{31}\text{P} NMR to confirm phosphonium salt integrity (δ 20–25 ppm) .
  • Applications : Pair with aldehydes bearing electron-deficient groups (e.g., benzaldehyde derivatives) for efficient alkene formation .

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